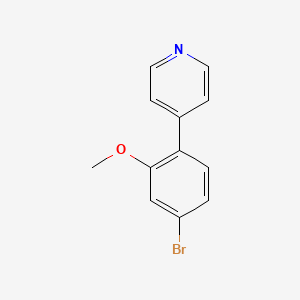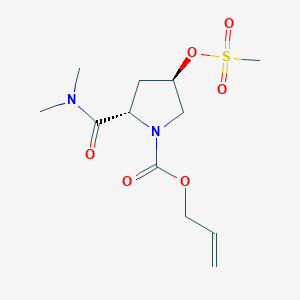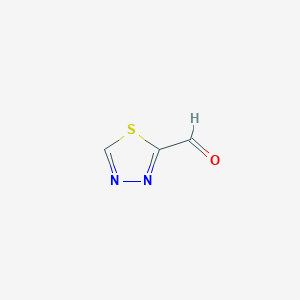
4-(4-Bromo-2-methoxyphenyl)-pyridine
Vue d'ensemble
Description
4-(4-Bromo-2-methoxyphenyl)-pyridine is a chemical compound. It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff . The IUPAC name of this compound is 4-bromo-2-methoxyphenol . The molecular formula of this compound is C7H7BrO2 .
Molecular Structure Analysis
The molecular structure of 4-(4-Bromo-2-methoxyphenyl)-pyridine can be represented by the SMILES string: COC1=C(C=CC(=C1)Br)O . The molecular weight of this compound is 203.04 g/mol .Physical And Chemical Properties Analysis
4-(4-Bromo-2-methoxyphenyl)-pyridine is a low melting crystalline solid or liquid as melt . It has a melting point of 34-37 °C (lit.) . It is slightly soluble in water .Applications De Recherche Scientifique
Organoselenium and DMAP Co-catalysis
Organoselenium and DMAP co-catalysis leverages compounds like bis(4-methoxyphenyl)selenide for the regioselective synthesis of medium-sized bromo/iodo lactones and bromooxepanes, highlighting a novel application in synthetic chemistry. This catalytic system showcases the efficiency of pyridine derivatives in facilitating complex reactions involving high transannular strain, significantly contributing to advancements in organic synthesis methods (Verma et al., 2016).
Corrosion Inhibition
Pyridine derivatives, such as those incorporating 4-methoxyphenyl groups, demonstrate significant efficacy as corrosion inhibitors. For instance, the study on the inhibitory effect of a pyridine derivative on mild steel corrosion in hydrochloric acid revealed its potential in protecting metal surfaces against corrosion, offering valuable insights into the development of more effective corrosion inhibitors (Saady et al., 2020).
Photophysics and Fluorescence
Research on 2-(4'-amino-2'-hydroxyphenyl)-1H-imidazo-[4,5-c]pyridine and analogues, including those with methoxyphenyl substituents, unveils their photophysical characteristics, such as intramolecular charge transfer and fluorescence properties. These findings are pivotal for the development of new fluorescent materials and sensors, expanding the utility of pyridine derivatives in photophysics and material science (Behera, Karak, & Krishnamoorthy, 2015).
Antimicrobial Activity
The synthesis and evaluation of novel cyanopyridine derivatives for their antibacterial activity underscore the potential of pyridine compounds as antimicrobial agents. By modifying the pyridine core with different substituents, researchers have developed compounds with significant antibacterial efficacy, opening new avenues for the design of antimicrobial drugs (Bogdanowicz et al., 2013).
Fluorescent Sensors
The design of water-soluble, small molecular weight fluorescent probes based on the pyridine-pyridone skeleton, such as those modified with 4-methoxyphenyl, for detecting Zn(2+) ions demonstrates the utility of pyridine derivatives in creating sensitive and selective sensors for metal ions. This application is crucial for environmental monitoring, biological studies, and medical diagnostics (Hagimori, Mizuyama, Yamaguchi, Saji, & Tominaga, 2011).
Safety and Hazards
This compound is classified as Eye Irritant 2, Skin Irritant 2, and STOT SE 3 . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Personal protective equipment such as dust mask type N95 (US), eyeshields, and gloves are recommended when handling this compound .
Propriétés
IUPAC Name |
4-(4-bromo-2-methoxyphenyl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO/c1-15-12-8-10(13)2-3-11(12)9-4-6-14-7-5-9/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEQYMZWSIDYPME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)Br)C2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501296821 | |
| Record name | Pyridine, 4-(4-bromo-2-methoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501296821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Bromo-2-methoxyphenyl)-pyridine | |
CAS RN |
1449008-05-2 | |
| Record name | Pyridine, 4-(4-bromo-2-methoxyphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1449008-05-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyridine, 4-(4-bromo-2-methoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501296821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Diethyl 2-propyl-1-((2'-(1-trityl-1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-1H-imidazole-4,5-dicarboxylate](/img/structure/B3240813.png)
![(11bR,11'bR)-2,2'-[oxybis(methylene)]bis[4-hydroxy-4,4'-dioxide-Dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin](/img/structure/B3240816.png)







![1,1,1-Trifluoro-N-(4-oxido-2,6-bis(2,4,6-triisopropylphenyl)-8,9,10,11,12,13,14,15-octahydrodinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-yl)methanesulfonamide](/img/structure/B3240882.png)


![3,5-Dimethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B3240910.png)
